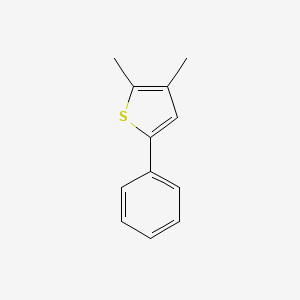

2,3-Dimethyl-5-phenylthiophene

Description

The Significance of the Thiophene (B33073) Heterocycle in Organic Synthesis and Advanced Materials Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a position of considerable importance in the fields of organic synthesis and materials science. numberanalytics.comnumberanalytics.com Discovered in 1883 by Victor Meyer, it was initially seen as an impurity in benzene (B151609) but its unique properties quickly established it as a valuable compound. numberanalytics.com The thiophene ring is a planar, aromatic system with a delocalized π-electron cloud, which imparts it with reactivity that is in some ways similar to benzene, though often more reactive in electrophilic substitution reactions due to the influence of the sulfur atom. numberanalytics.comnumberanalytics.com

In organic synthesis, thiophene and its derivatives serve as versatile building blocks for the creation of more complex molecules. numberanalytics.comnumberanalytics.com Their utility is evident in the synthesis of a wide array of pharmaceuticals, including antihistamines and antipsychotics, as well as agrochemicals. numberanalytics.comnumberanalytics.comtandfonline.com The thiophene nucleus is a key structural motif in numerous commercially available drugs. nih.govscispace.com Furthermore, thiophenes are employed in the construction of macrocyclic compounds and complex fused heterocyclic systems with potential applications in supramolecular chemistry. numberanalytics.com

The significance of thiophene extends prominently into advanced materials science. Thiophene-based polymers, such as polythiophenes and oligothiophenes, are integral to the development of organic electronics and photovoltaics. numberanalytics.comnumberanalytics.com These materials exhibit valuable properties such as high charge carrier mobility, thermal stability, and tunable optical and electronic characteristics. researchgate.net Consequently, they are utilized in a variety of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net The ability to modify the thiophene ring with various substituents allows for the fine-tuning of these properties to meet the demands of specific applications. researchgate.net

Contextualization of Alkyl- and Aryl-Substituted Thiophenes in Structure-Property Relationships

The properties and applications of thiophene-based materials are profoundly influenced by the nature and position of substituents on the thiophene ring. tandfonline.com The introduction of alkyl and aryl groups is a common and effective strategy for tuning the electronic, optical, and morphological characteristics of these compounds, a concept central to structure-property relationship studies. nih.govmdpi.com

Alkyl substituents, for instance, can enhance the solubility of thiophene-containing polymers, which is crucial for solution-based processing techniques used in the fabrication of electronic devices. acs.org The length and branching of the alkyl chains can also impact the packing of molecules in the solid state, which in turn affects charge transport properties. nih.gov Research has shown that the arrangement of side chains on a polymer backbone can significantly enhance its electronic properties, with even-numbered fused thiophene rings sometimes leading to tighter crystalline structures and higher charge mobility compared to their odd-numbered counterparts. nih.gov

Aryl substituents, such as a phenyl group, introduce additional π-conjugation, which can alter the electronic band gap and photophysical properties of the molecule. mdpi.com This is particularly relevant in the design of materials for organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical determinants of device performance. numberanalytics.com The substitution pattern on the thiophene ring—that is, the specific positions of the alkyl and aryl groups—is also a key factor. For example, the chloromethylation of 2,4-dimethyl-5-phenylthiophene (B1278431) occurs at a specific position, leading to a precursor for further functionalization. researchgate.net

The systematic study of how different alkyl and aryl substitution patterns affect the properties of thiophenes is a vibrant area of research. By carefully designing and synthesizing thiophene derivatives with specific substituents, scientists can create materials with tailored properties for applications ranging from high-efficiency solar cells to advanced biomedical sensors. mdpi.comchemimpex.com

Research Trajectories and Academic Importance of 2,3-Dimethyl-5-phenylthiophene

While broad research exists on substituted thiophenes, specific academic focus on this compound is more niche. However, its structural motifs are present in more complex molecules that are the subject of significant research. For instance, the 2,4-dimethyl-5-phenyl-3-thienyl group is a component of the well-studied photochromic compound 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. musechem.comalfa-chemistry.com This highlights the importance of the base thiophene structure as a building block.

Research involving related substituted thiophenes provides insight into the potential research directions for this compound. Studies on compounds like 3-Bromo-2,4-dimethyl-5-phenylthiophene emphasize its role as a versatile intermediate in organic synthesis and materials science, particularly in the development of organic semiconductors for OLEDs and solar cells. chemimpex.com The bromine atom allows for further chemical modifications, enabling the creation of novel materials with customized properties. chemimpex.com

The academic importance of such substituted thiophenes lies in their ability to serve as model systems for understanding fundamental structure-property relationships. By studying how the interplay of methyl and phenyl groups on the thiophene ring influences electronic and optical properties, researchers can gain valuable knowledge applicable to the design of new and improved materials for a variety of advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-5-phenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c1-9-8-12(13-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQWUYVWSWBYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306926 | |

| Record name | 2,3-Dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-42-2 | |

| Record name | 2,3-Dimethyl-5-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40808-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethyl 5 Phenylthiophene and Its Congeners

Direct Thiophene (B33073) Ring Formation Strategies

The direct construction of the thiophene ring is a powerful approach for the synthesis of substituted thiophenes, including 2,3-dimethyl-5-phenylthiophene. These methods involve the cyclization of appropriately designed acyclic precursors with a sulfur-donating reagent.

Cyclization Reactions Employing Sulfur Donors and Organic Precursors

A prominent strategy for thiophene ring synthesis involves the reaction of various organic precursors with a sulfur source. Alkynols and dicarbonyl compounds are common starting materials in these cyclization reactions. For instance, a metal-free approach utilizes the dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) or potassium ethyl xanthate (EtOCS₂K) to yield a variety of substituted thiophenes. acs.orgorganic-chemistry.org This method is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻), which then adds to the alkyne. acs.orgorganic-chemistry.org

Another classical and widely used method is the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org This reaction proceeds through the formation of a furan (B31954) intermediate, which is then converted to the corresponding thiophene. organic-chemistry.org The Hinsberg synthesis is another valuable method that utilizes the reaction of diketones with sulfurizing agents to form the thiophene ring.

The following table summarizes various direct thiophene ring formation strategies:

| Precursor Type | Sulfur Donor | Key Features |

| Alkynols | Elemental Sulfur (S₈), EtOCS₂K | Metal-free, proceeds via a trisulfur radical anion. acs.orgorganic-chemistry.org |

| 1,4-Dicarbonyl Compounds | Phosphorus Pentasulfide, Lawesson's Reagent | Paal-Knorr synthesis, may involve a furan intermediate. organic-chemistry.org |

| α-Keto Esters | Thiourea | Fiesselmann synthesis, useful for thiophenes with ester functionalities. |

| Bromoenynes | EtOCS₂K | Environmentally sustainable, transition-metal-free. organic-chemistry.org |

| Cyclobutanols | Elemental Sulfur (S₈) | Metal-free, proceeds via C–S bond formation. acs.org |

Metal-Free Approaches for Substituted Thiophene Synthesis

In recent years, there has been a significant focus on developing metal-free synthetic methods for substituted thiophenes due to their environmental and economic advantages. As mentioned earlier, the dehydration and sulfur cyclization of alkynols with elemental sulfur is a notable metal-free approach. acs.orgorganic-chemistry.org Another innovative metal-free strategy involves the reaction of cyclobutanol (B46151) derivatives with elemental sulfur. acs.org This method allows for the construction of multisubstituted thiophene derivatives through C–S bond formation under air. acs.org

Furthermore, an environmentally sustainable strategy for the chemoselective heterocyclization of bromoenynes utilizes inexpensive and safe potassium ethyl xanthate as a thiol surrogate, proceeding without the need for a transition metal catalyst. organic-chemistry.org These metal-free methods offer a greener alternative to traditional metal-catalyzed reactions for the synthesis of substituted thiophenes.

Post-Cyclization Functionalization and Derivatization Routes

An alternative and highly versatile approach to synthesizing this compound involves the functionalization of a pre-formed 2,3-dimethylthiophene (B3031705) ring. This strategy allows for the introduction of the phenyl group and other substituents at specific positions on the thiophene core.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed for the arylation of thiophenes. The Suzuki-Miyaura and Stille couplings are two of the most prominent methods used for this purpose.

The Suzuki-Miyaura coupling involves the reaction of a thienylboronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. rsc.orgyoutube.com This reaction is known for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. rsc.orgkashanu.ac.ir For the synthesis of this compound, 5-bromo-2,3-dimethylthiophene (B3245778) could be coupled with phenylboronic acid.

The Stille coupling utilizes the reaction of a thienylstannane with an aryl halide, also catalyzed by a palladium complex. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org However, in some cases, the Stille coupling can provide higher yields than the Suzuki coupling, particularly with substrates containing coordinating functional groups. rsc.org

The following table provides a comparison of the Suzuki-Miyaura and Stille coupling reactions for aryl substitution on thiophenes:

| Reaction | Thiophene Substrate | Arylating Agent | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Thienylboronic acid/ester | Aryl halide | Palladium complex | Mild conditions, functional group tolerance, non-toxic boron reagents. rsc.orgkashanu.ac.ir | --- |

| Stille | Thienylstannane | Aryl halide | Palladium complex | Can be more efficient for certain substrates. rsc.org | Toxicity of organotin compounds. organic-chemistry.org |

Regioselective Alkyl-Group Introduction and Modification

The introduction and modification of alkyl groups on the thiophene ring can be achieved through various methods, with Friedel-Crafts alkylation being a classic example. Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmt.com In the context of 2,3-dimethylthiophene, further alkylation would likely occur at the C5 position due to the directing effects of the existing methyl groups. However, Friedel-Crafts alkylation can be prone to issues such as polyalkylation and carbocation rearrangements. wikipedia.org

A more controlled method for regioselective alkylation involves the use of organolithium reagents. For instance, polycyclic thiophene derivatives can be regioselectively alkylated by treatment with n-butyllithium followed by an alkyl halide. tandfonline.com This approach allows for specific deprotonation at the most acidic position, typically adjacent to the sulfur atom, followed by quenching with an electrophile.

Electrophilic Substitution Patterns and Regioselectivity

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The directing effects of the substituents on the ring play a crucial role in determining the position of the incoming electrophile. In 2,3-dimethylthiophene, the two methyl groups are electron-donating and activate the ring towards electrophilic attack. The preferred site of substitution is the C5 position, which is the most electronically enriched and sterically accessible position.

Common electrophilic substitution reactions on thiophenes include halogenation and nitration.

Halogenation: Thiophenes react readily with halogens such as bromine and chlorine. iust.ac.ir The reaction is often rapid, and care must be taken to control the stoichiometry to achieve monosubstitution. iust.ac.ir For 2,3-dimethylthiophene, halogenation would be expected to occur predominantly at the C5 position.

Nitration: The nitration of thiophene requires careful control of reaction conditions to avoid oxidation and polymerization. iust.ac.ir Acetyl nitrate (B79036) is a common nitrating agent used for this purpose. iust.ac.ir Similar to halogenation, the nitration of 2,3-dimethylthiophene would yield the 5-nitro derivative as the major product.

The regioselectivity of these reactions is a key consideration in the synthesis of specifically substituted thiophenes. The predictable nature of electrophilic substitution on substituted thiophenes makes it a valuable tool for introducing functional groups that can then be further elaborated.

Nucleophilic Reaction Pathways and Product Diversification

Nucleophilic aromatic substitution (SNAr) represents a significant pathway for the functionalization of thiophene rings, including derivatives like this compound. This type of reaction is particularly effective when the thiophene ring is activated by electron-withdrawing groups. The general mechanism proceeds through a stepwise pathway involving the initial addition of a nucleophile to the thiophene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the departure of a leaving group, restoring the aromaticity of the ring.

A computational study on the SNAr mechanism of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) as the nucleophile revealed that the reaction follows this stepwise pathway. nih.gov The initial addition of pyrrolidine occurs at the C2 position, followed by the elimination of methanol. nih.gov The presence of excess pyrrolidine was found to catalyze the proton transfer step, facilitating the release of the methoxy (B1213986) group. nih.gov This study established linear correlations between the Gibbs free energy barrier for the reaction and various electrophilicity indices, providing a theoretical framework for predicting the reactivity of substituted thiophenes in SNAr reactions. nih.gov

The diversification of thiophene-based products through nucleophilic substitution is extensive. For instance, the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, involves the Knoevenagel condensation of a ketone with an activated nitrile, followed by the addition of elemental sulfur in the presence of an amine. researchgate.net This reaction pathway allows for the introduction of an amino group, a versatile functional handle for further synthetic transformations. Modified Gewald conditions can also be employed to selectively introduce substituents at different positions of the thiophene ring. researchgate.net

The following table summarizes key aspects of nucleophilic substitution reactions on thiophene derivatives:

| Reaction Type | Substrate Example | Nucleophile | Key Feature | Product Type |

| SNAr | 2-methoxy-3-cyano-5-nitrothiophene | Pyrrolidine | Stepwise mechanism with a zwitterionic intermediate. nih.gov | 2-(pyrrolidin-1-yl)-3-cyano-5-nitrothiophene |

| Gewald Reaction | Methylketone derivatives and methyl cyanoacetate | Amine/Sulfur | One-pot synthesis of highly substituted aminothiophenes. researchgate.net | 2-Aminothiophenes |

Photochemical and Radical-Mediated Synthesis of Substituted Thiophenes

Photochemical and radical-mediated reactions offer alternative and often milder routes for the synthesis and functionalization of thiophenes. These methods can provide access to structures that are difficult to obtain through traditional thermal reactions.

Visible light photocatalysis has emerged as a powerful tool for the synthesis of substituted benzothiophenes. acs.org This approach utilizes a photocatalyst, such as an organic dye, which upon irradiation with visible light, can initiate a photoredox cycle. acs.org For example, the reaction of o-methylthio-arenediazonium salts with alkynes under green light irradiation in the presence of eosin (B541160) Y yields substituted benzothiophenes through a radical annulation process. acs.org This method avoids the need for transition metal catalysts and high temperatures, making it a greener synthetic alternative. acs.org

The photochemistry of thiophene-S-oxides has also been investigated. Upon photoirradiation, thiophene-S-oxides can undergo deoxygenation to yield the corresponding thiophenes or rearrange to form other heterocyclic systems like furans. mdpi.org The specific outcome of the photoreaction is highly dependent on the substitution pattern of the thiophene-S-oxide. mdpi.org

Radical-mediated cyclizations are another effective strategy for constructing the thiophene ring. For instance, the synthesis of 3,4-fused-ring thiophene derivatives can be achieved through a radical cyclization promoted by radical initiators like azobisisobutyronitrile (AIBN). researchgate.net Another approach involves the generation of a trisulfur radical anion (S₃⁻) from elemental sulfur, which can then add to alkynes to initiate a cyclization process, ultimately forming substituted thiophenes. organic-chemistry.org

The table below outlines different photochemical and radical-mediated synthetic approaches for thiophenes:

| Method | Key Reagents | Reaction Type | Product Example |

| Visible Light Photocatalysis | Eosin Y, Green Light | Radical Annulation | Substituted Benzothiophenes acs.org |

| Photochemistry of Thiophene-S-oxides | UV Light | Deoxygenation/Rearrangement | 2,4-bis(tert-butyl)thiophene mdpi.org |

| Radical Cyclization | AIBN | Intramolecular Cyclization | 3,4-fused-ring thiophenes researchgate.net |

| Trisulfur Radical Anion Addition | Elemental Sulfur (S₈) | Dehydration and Sulfur Cyclization | Substituted Thiophenes organic-chemistry.org |

Stereoselective Synthesis Approaches for Chiral Thiophene Derivatives

The development of stereoselective methods for the synthesis of chiral thiophene derivatives is of significant interest due to their potential applications in materials science and catalysis. Chiral thiophenes can be utilized as building blocks for chiral conducting polymers and as ligands in asymmetric catalysis.

One major approach involves the introduction of a chiral center into a substituent attached to the thiophene ring. For example, chiral polythiophenes have been synthesized from monomeric precursors containing a chiral moiety in their side chain. nih.gov The synthesis of these monomers often involves standard organic transformations, such as condensation reactions, to append a chiral group to a 3-substituted thiophene derivative. nih.gov

Another strategy is the synthesis of thiophene derivatives where the chirality is derived from a stereogenic sulfur atom, such as in sulfoxides. rsc.org The asymmetric oxidation of prochiral sulfides attached to a thiophene ring can yield enantiomerically enriched thiophenyl sulfoxides. These chiral sulfoxides can serve as chiral auxiliaries in asymmetric synthesis. researchgate.net

Furthermore, chiral thiophene-containing ligands have been developed for use in asymmetric catalysis. For instance, novel chiral thiolated amino alcohols have been synthesized from norephedrine (B3415761) and substituted thiophene carbaldehydes. mku.edu.tr These ligands, when complexed with a metal such as copper(II), have been shown to be effective catalysts for the asymmetric Henry reaction, affording β-hydroxy nitroalkanols with high enantioselectivities. mku.edu.tr

The following table summarizes various approaches to the stereoselective synthesis of chiral thiophene derivatives:

| Approach | Example of Chiral Moiety | Synthetic Method | Application |

| Chiral Side-Chain Functionalization | (S)-2-phenylbutoxy group | Condensation reaction | Chiral conducting polymers nih.gov |

| Stereogenic Sulfur Atom | Sulfoxide group | Asymmetric oxidation of sulfides | Chiral auxiliaries rsc.orgresearchgate.net |

| Chiral Thiophene-Based Ligands | Thiolated amino alcohol derived from norephedrine | Synthesis from chiral pool starting materials | Asymmetric Henry reaction mku.edu.tr |

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethyl 5 Phenylthiophene

Reaction Pathways of Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

Thiophene and its derivatives are known to be more susceptible to electrophilic attack than benzene (B151609). wikipedia.org This heightened reactivity is attributed to the ability of the sulfur atom, with its unshared electron pairs, to stabilize the cationic intermediate formed during the substitution process. wikipedia.org The general mechanism for electrophilic aromatic substitution (SEAr) involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (also known as an arenium ion or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. wiley-vch.demasterorganicchemistry.com

In the case of 2,3-Dimethyl-5-phenylthiophene, the regioselectivity of electrophilic substitution is governed by the directing effects of the substituents on the thiophene ring. The two methyl groups at the C2 and C3 positions are activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions. The phenyl group at the C5 position also influences the substitution pattern. Given the positions of the existing substituents, the only available position for substitution on the thiophene ring is the C4 position. The methyl groups on the ring enhance the rate of reaction compared to unsubstituted thiophene. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For this compound, these reactions would be expected to yield the corresponding 4-substituted product. For instance, nitration would introduce a nitro group at the C4 position, and a Friedel-Crafts acylation would attach an acyl group at the same position. youtube.commasterorganicchemistry.com

Photoinduced Processes and Isomerization Dynamics in Thiophene Derivatives

Substituted thiophenes are fundamental components of various photoactive materials, including molecular switches and materials for solar energy conversion. nih.gov Understanding their photochemistry, which involves processes occurring on different electronic states and subsequent structural relaxations, is crucial for defining their function. nih.gov Upon photoexcitation, these molecules undergo complex excited-state dynamics.

Studies on model compounds like 2-methyl-5-phenylthiophene (B1588679) using techniques such as femtosecond stimulated Raman scattering (FSRS) have provided detailed insights into these pathways. nih.gov The initial dynamics following photoexcitation occur within approximately 1.5 picoseconds, leading to a thermalization process that takes about 10 picoseconds. nih.gov A subsequent, slower process involves the opening of the thiophene ring through the cleavage of a carbon-sulfur bond, which facilitates an intersystem crossing to the triplet excited state. nih.gov

Excited-State Dynamics and Intersystem Crossing Mechanisms in Substituted Phenylthiophenes

The excited-state dynamics of phenylthiophene compounds have been investigated using ultrafast transient absorption spectroscopy. rsc.org Following excitation to the first singlet excited state (S1), these molecules exhibit rapid structural relaxation on the S1 potential energy surface, occurring within approximately 100 femtoseconds. rsc.org

A key process in the deactivation of the excited state is intersystem crossing (ISC) to the triplet manifold of states. The rate of this process is significantly influenced by the substitution pattern on the thiophene ring. rsc.org Methyl substitution, in particular, has been shown to accelerate the rate of intersystem crossing. rsc.org This suggests that for this compound, a rapid ISC would be an important deactivation pathway for the excited state. Time-resolved X-ray absorption spectroscopy is another powerful technique for studying these electronically excited molecules, as it can probe both optically bright and dark states on a femtosecond timescale. chemrxiv.orgresearchgate.net

The table below presents data on the intersystem crossing rates for various substituted phenylthiophenes, illustrating the effect of methyl substitution. rsc.org

| Compound | Intersystem Crossing (ISC) Rate (ps) |

| 2-Phenylthiophene (B1362552) (PT) | 102 ± 5 |

| 2-Methyl-5-phenylthiophene (MPT) | 132 ± 3 |

| 2,4-Dimethyl-5-phenylthiophene (B1278431) (DMPT) | 21.6 ± 1.0 |

Data sourced from Zheldakov, I. L., Wasylenko, J. M., & Elles, C. G. (2012). Excited-state dynamics and efficient triplet formation in phenylthiophene compounds. Physical Chemistry Chemical Physics, 14(18), 6211-6218. rsc.org

Oxidative and Reductive Transformations of the Thiophene Core

The thiophene ring can undergo both oxidative and reductive transformations. researchgate.net Oxidation of thiophenes can lead to the formation of thiophene 1-oxides and thiophene 1,1-dioxides. researchgate.net These reactions are typically carried out using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). For example, various dimethyl-substituted thiophenes have been successfully oxidized to their corresponding 1,1-dioxides in moderate to high yields. researchgate.net It is expected that this compound would similarly react to form the corresponding thiophene 1,1-dioxide under suitable oxidative conditions.

The reduction of the thiophene core can result in either partial or complete saturation of the ring. These transformations can lead to the formation of dihydrothiophenes and tetrahydrothiophenes (thiolanes), which are valuable alicyclic systems with various applications. researchgate.net The specific products obtained depend on the reaction conditions and the reducing agents employed.

Investigation of Rearrangement Reactions (e.g., Phenyl Group Migration)

Rearrangement reactions represent a class of organic transformations where the carbon skeleton of a molecule is restructured. wiley-vch.de In the context of substituted phenylthiophenes, a potential rearrangement involves the migration of the phenyl group to a different position on the thiophene ring.

Studies of the excited-state dynamics of phenylthiophene derivatives have provided new limits on the timescale for a competing isomerization reaction in which the phenyl group changes its position on the thiophene ring. rsc.org Such rearrangements are often triggered by the formation of reactive intermediates like carbocations. msu.edu While detailed mechanistic studies specifically on the phenyl group migration in this compound are not extensively documented in the provided sources, the possibility of such rearrangements, particularly under photochemical or harsh acidic conditions, is a recognized aspect of the chemistry of related aromatic systems. rsc.orgmsu.edu

Coordination Chemistry and Role as a Ligand in Organometallic Compounds

Coordination compounds are formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. msu.eduuni-siegen.de Ligands must possess at least one lone pair of electrons to donate to the metal, forming a coordinate bond. msu.edu

This compound has the potential to act as a ligand in organometallic compounds. The sulfur atom in the thiophene ring possesses lone pairs of electrons that could coordinate to a metal center. The field of coordination chemistry includes a wide variety of ligands containing sulfur donor atoms, often in combination with other heteroatoms like nitrogen. uu.nl The coordination of such ligands to metal ions is fundamental to the structure and function of many biological and synthetic systems. uu.nl While specific complexes of this compound are not detailed in the search results, its structural features are consistent with those of molecules known to form stable coordination complexes. nih.gov The study of such complexes would fall under the broader investigation of the coordination chemistry of heterocyclic sulfur compounds.

Advanced Spectroscopic Characterization and Photophysical Investigations of 2,3 Dimethyl 5 Phenylthiophene

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Electronic Structure Elucidation

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within thiophene (B33073) derivatives. While specific experimental spectra for 2,3-Dimethyl-5-phenylthiophene are not extensively published, its vibrational characteristics can be reliably predicted based on analogous compounds and theoretical calculations.

The Fourier-Transform Infrared (FTIR) and Raman spectra are expected to be dominated by several key vibrational modes. The methyl groups would exhibit characteristic symmetric and asymmetric C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region. Methyl group deformation modes are also expected, with asymmetric deformations around 1440-1465 cm⁻¹ and symmetric "umbrella" modes near 1370-1390 cm⁻¹.

The aromatic rings—both phenyl and thiophene—contribute a series of complex vibrations. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene and phenyl rings give rise to a group of bands in the 1400-1650 cm⁻¹ region. In Raman spectroscopy, the collective out-of-phase stretching vibrations of the C=C and C-C bonds along the conjugated backbone are particularly intense and sensitive to the degree of π-electron delocalization. For thiophene oligomers, these modes are known to shift in frequency with changes in conjugation length and intermolecular interactions. Furthermore, C–S stretching modes coupled to thiophene ring deformations are expected in the lower frequency region of the Raman spectrum.

In related N-unsubstituted thiophenemethanimines, the C=N stretching absorptions have been identified in the range of 1607-1632 cm⁻¹, providing a reference for double-bond vibrations involving the thiophene ring system. The specific substitution pattern of this compound, particularly the adjacent methyl groups, is expected to influence the torsional angle between the thiophene and phenyl rings, which would be reflected in subtle shifts in the vibrational frequencies of the inter-ring C-C bond and the conjugated system as a whole.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group(s) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring, Thiophene Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Groups (-CH₃) |

| Aromatic C=C Stretch | 1400 - 1650 | Phenyl Ring, Thiophene Ring |

| Methyl Asymmetric Bending | 1440 - 1465 | Methyl Groups (-CH₃) |

| Methyl Symmetric Bending | 1370 - 1390 | Methyl Groups (-CH₃) |

| C-S Stretch / Ring Deformation | 600 - 800 | Thiophene Ring |

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of phenylthiophene derivatives are governed by π-π* electronic transitions within the conjugated system. The absorption and emission spectra are sensitive to the extent of conjugation, the nature of substituents, and the solvent environment.

For related compounds such as 2-phenylthiophene (B1362552) (PT) and its methylated derivatives, the lowest energy absorption band corresponds to the transition from the ground state (S₀) to the first singlet excited state (S₁). This transition is typically located in the ultraviolet region. The addition of methyl groups can subtly influence the absorption maximum (λmax) by acting as weak electron-donating groups and by potentially altering the planarity between the phenyl and thiophene rings. In a series of phenothiazine-thiophene sensitizers, the UV-Vis absorption spectra in CH₂Cl₂ showed strong absorption bands attributed to intramolecular charge transfer dynamics. While this compound does not have a strong donor-acceptor character, its absorption spectrum is similarly dominated by the π-conjugated backbone.

Fluorescence emission occurs upon relaxation from the S₁ state back to the S₀ state. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a Stokes shift. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. For many phenylthiophene compounds, fluorescence competes with other deactivation pathways, such as intersystem crossing to the triplet state.

Table 2: Photophysical Properties of Related Phenylthiophene Compounds

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Notes |

|---|---|---|---|

| 2-Phenylthiophene (PT) | ~280-300 | Data not readily available | Typical π-π* transition for phenyl-thiophene core. |

| 2-Methyl-5-phenylthiophene (B1588679) (MPT) | ~280-300 | Data not readily available | Methyl group causes minor shifts. |

| 2,4-Dimethyl-5-phenylthiophene (B1278431) (DMPT) | ~280-300 | Data not readily available | Additional methyl group can enhance certain relaxation pathways. |

Ultrafast Time-Resolved Spectroscopy for Excited-State Kinetics and Relaxation Pathways

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, provide unparalleled detail on the sequence of events that occur immediately following photoexcitation. Studies on structurally similar compounds offer a clear picture of the expected excited-state dynamics for this compound.

Upon excitation to the S₁ state, phenylthiophene derivatives undergo rapid structural relaxation on the potential energy surface, typically within the first 100 femtoseconds (fs). This initial relaxation involves changes in bond lengths and torsional angles as the molecule adapts to the new electronic configuration. Following this, the molecule explores various deactivation channels.

For 2-phenylthiophene (PT), 2-methyl-5-phenylthiophene (MPT), and 2,4-dimethyl-5-phenylthiophene (DMPT), a dominant relaxation pathway is efficient intersystem crossing (ISC) from the singlet (S₁) manifold to the triplet (T₁) manifold. The rate of this process is significantly influenced by methyl substitution. The ISC time constant for DMPT is 21.6 ± 1.0 picoseconds (ps), which is dramatically faster than that for PT (102 ± 5 ps) and MPT (132 ± 3 ps). This suggests that the specific placement of methyl groups on the thiophene ring can accelerate the spin-forbidden S₁ → T₁ transition.

Femtosecond stimulated Raman scattering (FSRS) studies on MPT have provided even deeper mechanistic insights. These experiments visualized the initial wavepacket dynamics occurring within the first ~1.5 ps, followed by a thermalization period of about 10 ps. Subsequently, a slow cleavage of a carbon-sulfur bond in the thiophene ring was observed to trigger the intersystem crossing to the triplet state. These findings highlight a complex interplay between structural dynamics and electronic transitions that governs the photochemistry of these molecules.

Table 3: Excited-State Kinetic Parameters for Phenylthiophene Analogs

| Compound | Process | Time Constant | Technique |

|---|---|---|---|

| Phenylthiophenes (general) | S₁ Structural Relaxation | ~100 fs | Transient Absorption |

| 2-Methyl-5-phenylthiophene (MPT) | Wavepacket Dynamics | ~1.5 ps | FSRS |

| 2-Methyl-5-phenylthiophene (MPT) | Thermalization | ~10 ps | FSRS |

| 2-Phenylthiophene (PT) | Intersystem Crossing (S₁ → T₁) | 102 ± 5 ps | Transient Absorption |

| 2-Methyl-5-phenylthiophene (MPT) | Intersystem Crossing (S₁ → T₁) | 132 ± 3 ps | Transient Absorption |

| 2,4-Dimethyl-5-phenylthiophene (DMPT) | Intersystem Crossing (S₁ → T₁) | 21.6 ± 1.0 ps | Transient Absorption |

Solid-State Structural Analysis and Crystal Engineering of Thiophene Derivatives

The arrangement of molecules in the solid state is critical for the performance of organic electronic materials, dictating properties like charge transport mobility. While a specific crystal structure for this compound is not available in open literature, the principles of crystal engineering for thiophene derivatives are well-established through X-ray crystallography studies of numerous analogs.

The solid-state packing of substituted oligothiophenes is driven by a balance of forces including crystal packing efficiency and the optimization of non-covalent interactions such as S–S, C-H–S, and C-H–π interactions. Two primary packing motifs are commonly observed: the herringbone arrangement and the π-π stacking arrangement.

In the herringbone motif, the planar aromatic cores of adjacent molecules are tilted with respect to one another, resembling the pattern of herringbone fabric. This arrangement maximizes C-H–π interactions. In contrast, the π-stacking motif involves the co-facial arrangement of aromatic planes, which can facilitate charge transport along the stacking direction. The choice between these motifs is influenced by the nature and position of substituents. For instance, the introduction of alkyl chains on fused thiophene systems has been shown to favor a π-stacked structure over a herringbone one. Similarly, the presence of heteroatoms like selenium in place of sulfur can lead to well-aligned solid-state packing due to increased intermolecular Se-Se interactions. For this compound, the interplay between the bulky phenyl group and the two methyl groups would be a key determinant of its preferred crystal packing, influencing the intermolecular distances and orbital overlap.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Mechanistic Insights Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide definitive structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The single proton on the thiophene ring (H-4) would appear as a singlet in the aromatic region. The phenyl group protons would give rise to a set of multiplets between approximately 7.0 and 7.6 ppm, with the exact pattern depending on the electronic effects passed through the thiophene ring. The two methyl groups at positions 2 and 3 are chemically distinct and should appear as two separate singlets in the aliphatic region (typically 2.0-2.5 ppm).

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The chemical shifts would confirm the presence of the thiophene and phenyl rings, as well as the two methyl carbons.

Beyond basic identification, advanced 2D NMR techniques offer deeper mechanistic and structural insights.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, by showing cross-peaks between adjacent protons on the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This would establish one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of all protonated carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides through-space correlations, which is invaluable for confirming stereochemistry and conformation. A NOESY spectrum would be expected to show a cross-peak between the proton at position 4 of the thiophene ring and the protons of the methyl group at position 3, confirming their spatial proximity on the ring.

These advanced methods, used in concert, provide a powerful toolkit for validating the synthesis and exploring the conformational preferences of this compound in solution.

Table 4: Predicted ¹H NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Proton(s) | Predicted δ (ppm) | Multiplicity | Expected Key 2D Correlations |

|---|---|---|---|

| Phenyl (ortho, meta, para) | 7.0 - 7.6 | m | COSY: Cross-peaks between adjacent phenyl protons. HMBC: Correlations to thiophene C5. |

| Thiophene (H-4) | ~6.8 - 7.2 | s | HSQC: Correlation to C4. NOESY: Correlation to C3-CH₃ protons. |

| Methyl (C2-CH₃) | ~2.0 - 2.5 | s | HSQC: Correlation to its carbon. HMBC: Correlations to C2 and C3. |

| Methyl (C3-CH₃) | ~2.0 - 2.5 | s | HSQC: Correlation to its carbon. HMBC: Correlations to C2, C3, and C4. NOESY: Correlation to H-4 proton. |

Theoretical and Computational Chemistry of 2,3 Dimethyl 5 Phenylthiophene

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. youtube.com It is frequently employed for the theoretical determination of optimized molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comajchem-a.com For 2,3-Dimethyl-5-phenylthiophene, DFT calculations using specific functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-311++G(d,p)) would be performed to determine its most stable three-dimensional structure. tandfonline.comajchem-a.comresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. ajchem-a.com

| Parameter | Description | Significance for this compound |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the nature of the chemical bonds (single, double, aromatic) within the thiophene (B33073) and phenyl rings. |

| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Defines the geometry of the molecule and indicates steric strain or unusual bonding arrangements. |

| Dihedral Angles (°) | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the molecule, particularly the rotational orientation of the phenyl group relative to the thiophene ring. |

| Ground State Energy (a.u.) | The total electronic energy of the molecule in its most stable, lowest-energy state. | Serves as a baseline for calculating other properties like reaction energies and molecular stability. ajchem-a.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic properties. researchgate.netmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For thiophene-based compounds, the HOMO-LUMO gap helps to explain charge transfer interactions within the molecule. researchgate.net In the case of this compound, the presence of electron-donating methyl groups and the π-conjugated phenyl group would influence the energies of the frontier orbitals.

| Parameter | Definition | Relevance to this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential. mdpi.com | Indicates the molecule's ability to donate electrons. Higher HOMO energy suggests stronger electron-donating capability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity. mdpi.com | Indicates the molecule's ability to accept electrons. Lower LUMO energy suggests stronger electron-accepting capability. |

| HOMO-LUMO Gap (ΔE eV) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, optical properties, and electrical transport properties. researchgate.net A smaller gap facilitates electronic excitations. |

Furthermore, the charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential. researchgate.net Negative regions (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the sulfur atom due to its lone pairs of electrons.

| Calculation/Analysis | Description | Predicted Insights for this compound |

|---|---|---|

| Dipole Moment (Debye) | A vector quantity measuring the separation of positive and negative charges in a molecule. | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with other polar molecules. |

| Mulliken Charges | A method for estimating partial atomic charges based on the distribution of electrons in the molecular orbitals. | Provides a numerical value for the charge on each atom, helping to identify electron-rich and electron-poor centers. |

| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the surface of the molecule. | Visually identifies reactive sites for electrophilic and nucleophilic attack, guiding predictions of chemical reactivity. researchgate.net |

Time-Dependent DFT (TD-DFT) for Excited States, Absorption, and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. semanticscholar.orgchemrxiv.orgrsc.org It allows for the calculation of vertical excitation energies, oscillator strengths, and transition characters, which are essential for simulating and interpreting UV-Vis absorption and emission spectra. rsc.org However, it is noted that TD-DFT can exhibit problematic performance for some thiophene-based compounds, leading to incorrect state ordering or poor descriptions of excited state potential energy surfaces. nih.gov

Ultrafast transient absorption spectroscopy studies on similar compounds like 2-phenylthiophene (B1362552) (PT) and its methylated derivatives reveal rapid structural relaxation on the S1 potential energy surface within approximately 100 femtoseconds. rsc.org These studies also show efficient intersystem crossing to the triplet state, a process influenced by methyl substitution. rsc.org For this compound, TD-DFT would be used to predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π*).

| Property | Description | Significance |

|---|---|---|

| Excitation Energies (eV) | The energy required to promote an electron from a lower-energy orbital to a higher-energy one. | Corresponds to the positions of peaks in the absorption spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular electronic transition. | Determines the intensity of absorption bands in the UV-Vis spectrum. |

| Absorption Spectrum (λmax) | The wavelength at which a substance shows maximum absorbance. | Characterizes the color and photophysical properties of the compound. |

| Emission Spectrum (λem) | The wavelength at which a substance emits light (fluorescence or phosphorescence) after excitation. | Provides information on the de-excitation pathways and potential applications in materials science (e.g., OLEDs). |

Computational Studies on Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface (PES) of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov The energy difference between the reactants and the transition state defines the activation barrier or activation energy, which is a key determinant of the reaction rate. nih.gov

For this compound, computational studies could investigate various reactions, such as electrophilic substitution on the thiophene or phenyl ring, oxidation of the sulfur atom, or cycloaddition reactions. mdpi.com These studies would involve locating the transition state structures and calculating the energy barriers for different possible pathways, thereby predicting the most favorable reaction mechanism. nih.govresearchgate.net

Thermochemical Properties and Stability Prediction (e.g., Enthalpies of Formation)

DFT calculations can accurately predict various thermochemical properties of molecules, providing insights into their stability and energetics. The standard enthalpy of formation (ΔHf°), which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states, is a fundamental property used in thermochemistry. nih.gov By definition, the standard enthalpy of formation for elements in their standard states is zero. nih.gov

Calculations can also yield other important thermodynamic quantities such as entropy (S) and Gibbs free energy (G). These values are crucial for predicting the spontaneity and equilibrium position of chemical reactions involving this compound.

| Property | Description | Significance |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | Enthalpy change when one mole of a compound is formed from its elements in their standard states. nih.gov | Indicates the thermodynamic stability of the molecule relative to its constituent elements. |

| Standard Molar Entropy (S°) | A measure of the disorder or randomness of a system. | Contributes to the Gibbs free energy and helps determine the spontaneity of reactions. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | The free energy change that occurs when one mole of a substance is formed from its elements in their standard states. | The most direct indicator of molecular stability and the spontaneity of its formation. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, molecular vibrations, and intermolecular interactions in different environments (e.g., in solution or in the solid state). rsc.org

For this compound, MD simulations could be used to explore the rotational flexibility of the phenyl group relative to the thiophene ring. This is important as the planarity of the molecule can significantly affect its electronic and optical properties. Simulations of multiple molecules can also provide insights into how they pack in the solid state and the nature of intermolecular forces (e.g., π-π stacking), which are critical for charge transport in organic semiconductor materials. rsc.org

Research Applications and Functional Materials Development Utilizing 2,3 Dimethyl 5 Phenylthiophene Derivatives

Integration in Organic Electronics and Optoelectronics

The inherent conductivity and tunable electronic properties of thiophene-based compounds make them prime candidates for use in organic electronic and optoelectronic devices. The specific substitution pattern of 2,3-Dimethyl-5-phenylthiophene influences molecular packing, charge mobility, and energy levels, which are critical parameters for device performance.

Table 1: Comparison of Hole Transport Materials in Blue OLEDs

| Hole Transport Material | Operating Voltage (at 40 mA/cm²) | Maximum Luminance (cd/m²) | Current Efficiency (at 50 mA/cm²) |

|---|---|---|---|

| TAPC | 6.92 V | 2955 | 5.75 cd/A |

| NPB | 7.96 V | - | - |

| CBP | 9.8 V | - | - |

| MoO₃ | 6.67 V | - | - |

Data sourced from a study on blue fluorescent OLEDs with a host-dopant system. mdpi.com

In organic photovoltaics, derivatives of thiophene (B33073), particularly poly(3-alkylthiophene)s, are fundamental donor materials. rsc.org The power conversion efficiency (PCE) of OPVs is dependent on factors like the material's band-gap, charge carrier mobility, and the morphology of the donor-acceptor blend. rsc.orgbohrium.com Innovations in polymerization and the strategic tailoring of molecular weight and side-chains can optimize these parameters. rsc.org For example, a novel donor polymer, 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), was synthesized and compared to the widely used P3HT. mdpi.com While TTT-co-P3HT showed a broader optical and electrochemical band-gap, the resulting OPV device exhibited a lower PCE of 0.14% compared to 1.15% for the P3HT-based device, which was attributed to less efficient electron/hole separation and charge transfer. mdpi.com The design of new polythiophene derivatives continues to be a key strategy for improving All-Polymer Solar Cell (All-PSC) performance, with a recent design achieving a record PCE of 11.81% for this class of materials. researchgate.net

Table 2: Photovoltaic Performance of Thiophene-Based Polymers

| Polymer System | Power Conversion Efficiency (PCE) |

|---|---|

| TTT-co-P3HT:PC71BM | 0.14% |

| P3HT:PC71BM | 1.15% |

| PFETVT-T:L15 (All-PSC) | 11.81% |

Data compiled from studies on novel thiophene-based donor materials. mdpi.comresearchgate.net

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency generation. researchgate.netutwente.nl Organic molecules with donor-π-acceptor (D-π-A) frameworks can exhibit significant NLO responses. Phenylthiophene derivatives have been investigated for these properties. A study on two azo-phenylthiophene derivatives, one with a D-π-D structure and another with a D-π-A structure, demonstrated the importance of this molecular design. acs.org The D-π-A compound, (E)-4-((E)-(4-nitrophenyl)diazenyl)-N-((5-phenylthiophen-2-yl)methylene)aniline, showed a much better NLO performance, with a second-order susceptibility (χ⁽²⁾) value of 8.18 ± 0.09 pm V⁻¹. acs.org Furthermore, this compound exhibited a third-order nonlinear susceptibility (χ⁽³⁾) value of (225.91 ± 0.92) × 10⁻²² m² V⁻², which was 1-2 orders of magnitude higher than the reference material. acs.org Theoretical studies using Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of new materials, exploring how modifications to conjugation length and donor/acceptor strength can enhance polarizability and hyperpolarizability. nih.govnih.gov

Table 3: NLO Properties of Azo-Phenylthiophene Derivatives

| Compound Structure | Second-Order Susceptibility (χ⁽²⁾) | Third-Order Susceptibility (χ⁽³⁾) |

|---|---|---|

| D-π-D (Compound A) | 1.32 ± 0.07 pm V⁻¹ | - |

| D-π-A (Compound B) | 8.18 ± 0.09 pm V⁻¹ | (225.91 ± 0.92) × 10⁻²² m² V⁻² |

Data from a study on donor-acceptor organic materials for NLO applications. acs.org

Application in Photochromic Systems (e.g., Diarylethene-Based Switches)

Photochromic compounds, which undergo reversible color changes upon irradiation with light, are key components in molecular switches and optical data storage. rsc.org Diarylethenes are a prominent class of photochromic materials, and their structure often incorporates thiophene rings. mdpi.com The 2- and 3-positions of the thiophene ring are involved in the photo-induced cyclization and cycloreversion reactions that drive the switching process. mdpi.com Introducing substituents at the 5- and 5'-positions of the dithienylethene core is a known strategy to red-shift the absorption wavelengths of both the open and closed isomers. mdpi.com For example, replacing a methyl substituent with a phenyl group at this position can shift the absorption maximum of the closed form from 513 nm to 575 nm. researchgate.net This tuning of spectral properties is critical for developing switches that can be activated by visible light. mdpi.com The quantum yield of these photoreactions is a key performance metric, and it can be influenced by the substituents on the thiophene rings. researchgate.net

Role as Precursors and Building Blocks in the Synthesis of Complex Heterocyclic Systems

Thiophene derivatives serve as versatile building blocks in organic synthesis for the construction of more complex heterocyclic systems. For instance, 2-aminothiophene derivatives can be diazotized and coupled with various N-arylmaleimides to synthesize monomeric dyes, which can then be polymerized. sapub.org Substituted 2-aminothiophenes are also used as precursors for azothiophene dyes. sapub.org The Gewald reaction is a common method to synthesize 2-aminothiophenes, such as Methyl 2-amino-5-phenylthiophene-3-carboxylate, by reacting a ketone or aldehyde (like phenylacetaldehyde) with an activated nitrile and elemental sulfur. These thiophene-based intermediates are valuable in medicinal chemistry and materials science for creating larger, functional molecules.

Investigation of Mesophase Behavior in Liquid Crystalline Systems (for amphiphilic derivatives)

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding extensive use in display technologies. nih.gov The molecular structure of a compound dictates its ability to form liquid crystalline phases (mesophases). Phenylthiophene-based molecules have been synthesized and studied as liquid crystals. researchgate.net For example, a homologous series of (E)-4-(((5-phenylthiophene-2-yl)methylene)imino)phenyl 4-alkoxy benzoate (B1203000) compounds were found to exhibit enantiotropic nematic (N) phases over a wide temperature range, regardless of the terminal alkoxy chain length. researchgate.net The stability and type of mesophase, such as nematic, smectic, or columnar, are highly dependent on the molecular geometry, the length of flexible alkyl or alkoxy chains, and the nature of the linking groups. nih.govresearchgate.netmdpi.com In amphiphilic systems, such as derivatives of β-cyclodextrin, the interplay between hydrophilic and hydrophobic regions drives the formation of mesophases, which can be influenced by the geometry and conformational flexibility of the attached chains. mdpi.com Time-resolved X-ray scattering can be used to study the kinetics of light-induced mesophase transitions in systems containing photoswitchable amphiphiles. nih.gov

Future Research Directions and Emerging Trends for 2,3 Dimethyl 5 Phenylthiophene

Exploration of Novel, Sustainable Synthetic Routes and Green Chemistry Approaches

Future research will increasingly prioritize the development of sustainable and environmentally friendly methods for synthesizing 2,3-Dimethyl-5-phenylthiophene and its derivatives. Traditional synthetic routes for thiophenes often rely on harsh reagents and generate significant chemical waste. benthamscience.com The principles of green chemistry offer a roadmap for innovation in this area, aiming to reduce the environmental impact of chemical processes. mdpi.comuu.nl

Key future directions include:

Metal-Free Synthesis: Exploring novel metal-free methodologies to circumvent the toxicity and cost associated with heavy metal catalysts. nih.gov This could involve using elemental sulfur or potassium sulfide (B99878) as the sulfur source under controlled conditions. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine multiple starting materials in a single step to form the target molecule. nih.govnih.gov This approach improves atom economy and reduces the need for intermediate purification steps, minimizing solvent use and waste generation. nih.govnih.gov

Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasonic synthesis to accelerate reaction times and potentially reduce energy consumption compared to conventional heating methods. benthamscience.com

Advanced Functionalization Strategies for Tailored Electronic and Photophysical Properties

A significant area of future research lies in the advanced functionalization of the this compound core to precisely control its electronic and photophysical properties. By strategically adding different chemical groups, researchers can fine-tune the molecule's behavior for specific applications in organic electronics. ubc.caubc.ca

Emerging strategies are expected to focus on:

Donor-Acceptor Architectures: Introducing electron-donating or electron-withdrawing groups to the phenyl or thiophene (B33073) rings. This creates donor-acceptor systems that can lower the band gap and shift absorption and emission spectra, which is critical for applications in organic photovoltaics and light-emitting diodes. nih.gov

Post-Polymerization Modification: Developing methods to functionalize polymers derived from this compound after the main polymer chain has been formed. ubc.caubc.ca Techniques like "click chemistry" offer efficient and versatile ways to attach a wide variety of functional pendants, allowing for the creation of a library of materials with diverse properties from a single parent polymer. ubc.ca

Modulating Intermolecular Interactions: Attaching functional groups that can influence how molecules pack together in the solid state. This can enhance intermolecular electronic coupling and improve charge transport characteristics, a key factor for high-performance organic thin-film transistors.

Photoswitchable Moieties: Incorporating photochromic groups, such as dithienylethene, which can undergo reversible structural changes upon irradiation with light. ubc.caubc.ca This could lead to the development of light-gated transistors and molecular solar thermal energy storage media. nih.gov Functionalization can alter the electronic structure and tune optical absorption properties, which is crucial for controlling light-matter interactions in sensing and optoelectronic applications. mdpi.com

Integration into Hybrid Organic-Inorganic Material Architectures

A compelling future direction is the integration of this compound into hybrid organic-inorganic materials. nih.govresearchgate.net These materials combine the desirable properties of both organic components (like processability and tunable electronics) and inorganic components (like stability and structural diversity) on a nanometer scale. nih.govecampus.com This synergy can lead to novel materials with enhanced functionalities. nih.gov

Future research will likely explore:

Surface Modification of Nanoparticles: Attaching this compound derivatives to the surface of inorganic nanoparticles, such as metal oxides (e.g., TiO₂, ZnO) or quantum dots. This can be achieved by designing molecules with appropriate anchoring groups (e.g., carboxylic or phosphonic acids). Such hybrids could be used in photocatalysis or as active layers in hybrid solar cells.

Coordination to Metal Centers: Using the sulfur atom in the thiophene ring or other incorporated functional groups as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. rsc.org This could yield materials with interesting magnetic, porous, or catalytic properties.

Sol-Gel Processing: Incorporating functionalized silane (B1218182) derivatives of this compound into sol-gel processes to create hybrid glasses and ceramics. nih.gov These materials could find applications in sensing, nonlinear optics, or as robust luminescent coatings. The interactions between the organic and inorganic phases can be weak (Class I hybrids) or involve strong covalent bonds (Class II hybrids), each offering different properties. nih.gov

Deepening Understanding of Excited-State Dynamics for Next-Generation Photonic Devices

A fundamental understanding of the processes that occur immediately after the absorption of light is crucial for designing next-generation photonic devices. For this compound, future research will focus on elucidating these ultrafast excited-state dynamics.

Studies on similar phenylthiophene compounds have shown that methyl substitution can significantly influence these dynamics. rsc.org For instance, ultrafast transient absorption spectroscopy has revealed that methylation can accelerate the rate of intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state to a triplet excited state. rsc.org This is a key process for applications such as photodynamic therapy and triplet-triplet annihilation upconversion.

Key research questions to be addressed include:

Effect of Substitution Pattern: How does the specific 2,3-dimethyl substitution pattern, compared to other methylation patterns, affect the rates of internal conversion and intersystem crossing? rsc.org

Structural Relaxation: Visualizing the structural changes (e.g., ring puckering, bond stretching) that the molecule undergoes in the excited state on femtosecond to picosecond timescales. rsc.orgnih.govrsc.org

Solvent and Environmental Effects: How does the surrounding environment, such as solvent polarity or incorporation into a solid matrix, alter the excited-state decay pathways?

Triplet State Characterization: Thoroughly characterizing the properties of the triplet state, including its lifetime and energy level, which are critical for its potential applications.

Advanced techniques like femtosecond stimulated Raman scattering (FSRS) and time-resolved X-ray absorption spectroscopy, combined with high-level computational modeling, will be instrumental in mapping these complex photophysical pathways. nih.govchemrxiv.orgresearchgate.net

| Compound | Abbreviation | ISC Time (picoseconds) |

|---|---|---|

| 2-phenylthiophene (B1362552) | PT | 102 ± 5 |

| 2-methyl-5-phenylthiophene (B1588679) | MPT | 132 ± 3 |

| 2,4-dimethyl-5-phenylthiophene (B1278431) | DMPT | 21.6 ± 1.0 |

Data adapted from studies on phenylthiophene dynamics, illustrating the significant effect of methyl substitution on excited-state properties. rsc.org

Computational Design and High-Throughput Virtual Screening of Functional Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery of new functional materials based on this compound. researchgate.net Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the structural, electronic, and optical properties of molecules before they are synthesized, saving significant time and resources. nih.govmdpi.com

Emerging trends in this area involve:

High-Throughput Virtual Screening (HTVS): Creating large virtual libraries of this compound derivatives with various functional groups and using computational tools to rapidly screen them for desired properties, such as optimal energy levels for solar cell applications or high charge carrier mobility. nih.gov

Predictive Modeling: Developing robust quantitative structure-property relationship (QSPR) models that can accurately predict the properties of new derivatives based on their chemical structure.

Simulating Excited-State Dynamics: Using advanced computational methods to simulate the photophysical processes discussed in the previous section, providing a detailed, atomistic view of how these molecules behave after light absorption. rsc.org

Materials Informatics: Applying machine learning and data mining techniques to analyze large datasets from both computational and experimental studies to identify hidden relationships between structure and function, guiding the design of next-generation materials. nih.gov

These computational approaches will allow researchers to rationally design novel derivatives of this compound with properties precisely tailored for advanced applications. rsc.org

Q & A

Q. What are the standard synthetic routes for 2,3-Dimethyl-5-phenylthiophene, and how are intermediates characterized?

The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, a thiophene core can be functionalized with methyl and phenyl groups via palladium-catalyzed coupling. Key intermediates (e.g., 5-phenylthiophene derivatives) require full characterization using 1H/13C NMR (to confirm substitution patterns), IR spectroscopy (to identify functional groups), and GC-MS (to verify purity and molecular weight). Yields should be optimized by adjusting reaction time, temperature, and catalyst loading .

Q. What safety precautions are critical when handling this compound in the laboratory?

Due to its potential hazards (e.g., flammability, toxicity), researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood .

- Avoid prolonged storage to prevent degradation; monitor for peroxide formation in ether-containing solvents .

- Follow OSHA and EU disposal guidelines for thiophene derivatives, including incineration or chemical neutralization .

Q. Which solvents and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents like dichloromethane or acetonitrile are preferred for their ability to dissolve aromatic intermediates and stabilize charged transition states. Reactions often proceed at 60–80°C under inert gas (N2/Ar) to prevent oxidation. Catalysts like Pd(PPh3)4 or CuI are used for cross-coupling steps .

Q. How can researchers validate the purity of this compound?

Combine analytical chromatography (HPLC/GC) with melting point analysis (mp 188–192°C for related compounds) . Discrepancies in Rf values (TLC) or NMR splitting patterns may indicate impurities, requiring recrystallization or column chromatography .

Q. What are the stability considerations for long-term storage of this compound?

Store in amber glass vials under argon at –20°C to minimize photodegradation and oxidation. Periodically check for color changes or precipitate formation, which signal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

For conflicting NMR/IR results:

Q. What strategies improve yield and selectivity in multi-step syntheses of this compound?

Q. How can computational modeling predict the electronic properties of this compound?

Perform DFT calculations (e.g., Gaussian, ORCA) to analyze:

Q. What functionalization methods enable the incorporation of this compound into optoelectronic materials?

Q. How can researchers address reproducibility challenges in scaled-up syntheses?

- Standardize quenching protocols (e.g., pH adjustment) to minimize batch-to-batch variability.

- Document crystallization solvents (e.g., hexane/ethyl acetate ratios) and drying conditions (vacuum, temperature) .

- Share raw spectral data and reaction logs in open-access repositories to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products